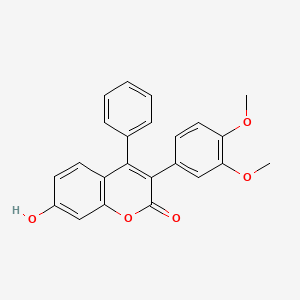
3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one” is a flavonoid-like structure based on its name. Flavonoids are a class of plant and fungus secondary metabolites. They are known for their diverse beneficial effects on human health, including anti-inflammatory, antioxidant, and anticancer activities .
Molecular Structure Analysis
The compound contains a chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone (a six-membered unsaturated ring containing one oxygen atom). It also has a 3,4-dimethoxyphenyl group and a phenyl group attached to the chromen-2-one core .Chemical Reactions Analysis
As a flavonoid-like compound, “3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one” could potentially undergo a variety of chemical reactions. These might include oxidation and reduction reactions, as well as reactions involving the hydroxy and methoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of the chromen-2-one core, phenyl ring, and methoxy groups would likely make the compound relatively non-polar and lipophilic. It would likely have a relatively high melting point due to the presence of the rigid, planar chromen-2-one core .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A significant area of research for 3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one derivatives is their antimicrobial potential. Research has shown that derivatives of 2-phenylchromen-4-one, a flavone ring, synthesized using conventional and microwave-assisted techniques, demonstrate notable antibacterial and antifungal activities. These activities were measured against various human pathogenic bacteria and fungi, indicating potential use in treating infections caused by these pathogens (Rahim et al., 2018).
Structural Analysis
Structural analysis of derivatives, such as the (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one derivatives, which include 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, provides insights into their potential biological applications. Single crystal X-ray diffraction has been used to determine the crystal structures of these compounds, leading to a better understanding of their molecular interactions and potential pharmaceutical applications (Gomes et al., 2020).
Antitumor Activity
7-hydroxy-4-phenylchromen-2-one linked to triazole moieties, a related compound, has been synthesized and evaluated for cytotoxic potential against various human cancer cell lines. Some analogs demonstrated better cytotoxic activity than the parent compound, suggesting potential use in cancer treatment (Liu et al., 2017).
Photophysical Investigation
Photophysical properties of compounds like (2E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DMHP) have been investigated. Studies in different solvents revealed significant solvatochromic properties, indicating potential applications in photodynamic therapy and as sensors (Asiri et al., 2017).
Lignin Model Reactions
Compounds with structures similar to 3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one have been used as lignin models in acid reactions. These studies provide insights into the behavior of lignin during chemical processing, important for the development of sustainable biomass utilization methods (Li & Lundquist, 1999).
Fluorescence Properties
Research on chromenone-crown ethers, including o-dihyroxy-3-phenylchromenone derivatives, focuses on their fluorescence properties. These studies have implications for the development of novel fluorescent materials for sensing and imaging applications (Gündüz et al., 2010).
Molecular Characterization and COX-2 Inhibition
Molecular characterization and investigation of 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one have indicated its potential as a novel selective COX-2 inhibitor. This study includes insights on molecular conformation and binding interactions, crucial for drug development (Rullah et al., 2015).
Wirkmechanismus
Target of Action
Related compounds such as 3-(3,4-dimethoxyphenyl)propanoic acid have been found to interact with aromatic-amino-acid aminotransferase .
Biochemical Pathways
Related compounds have been found to be involved in various biochemical reactions .
Result of Action
Related compounds have been found to exhibit various effects at the molecular and cellular levels .
Action Environment
Related compounds such as 3-(3,4-dimethoxyphenyl)propionic acid have been studied for their stability under various conditions .
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O5/c1-26-18-11-8-15(12-20(18)27-2)22-21(14-6-4-3-5-7-14)17-10-9-16(24)13-19(17)28-23(22)25/h3-13,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLCNWQEOASNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

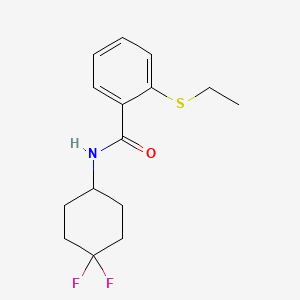
![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide](/img/structure/B2438743.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2438745.png)
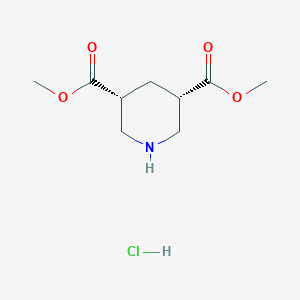
amine](/img/structure/B2438747.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2438752.png)
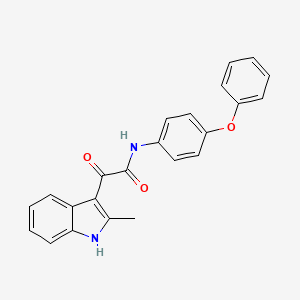
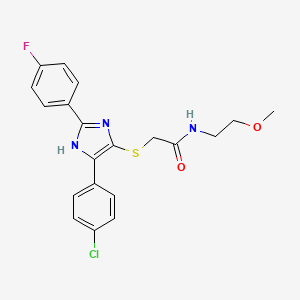
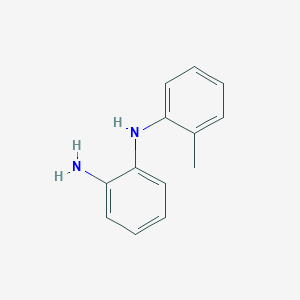
![3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2438758.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2438759.png)
![4-fluoro-2-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2438761.png)
